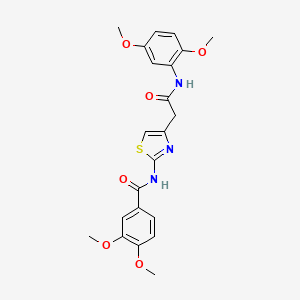
N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene-2-carbonyl is a component of the compound you mentioned. Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors .
Synthesis Analysis
Thiophene derivatives can be synthesized by various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The crystal structure of a thiosemicarbazide derivative, 4-cyclohexyl-1-(thiophene-2-carbonyl)thiosemicarbazide (ChtcTSC), has been reported . It crystallizes in the monoclinic system having space group P2 1 /c .Chemical Reactions Analysis
Reactions of thiophene-2-carbonyl chloride (TPCC) with AlEt3, Al (n-Oct)3 and AlEt2 (n-Oct) with Al/TPCC molar ratio lower than 1 were conducted in n-heptane, and the reaction products were identified and quantified by 1H NMR analysis .Applications De Recherche Scientifique
Synthetic Methodologies and Derivatives
One key area of research involves the development of synthetic methodologies for creating complex molecules. For example, the facile synthesis of tetrahydropyrimidoquinoline derivatives through reactions involving cyclohexanone showcases the broader utility of compounds structurally related to N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide. These methods are crucial for exploring new pharmaceuticals and materials (Elkholy & Morsy, 2006). Similarly, the synthesis and alkylation of hexahydroisoquinoline carbonitriles demonstrate the compound's versatility in forming derivatives with potential applications in drug development (Dyachenko & Vovk, 2012).
Chemical Transformations and Reactions
Research on chemical transformations provides insights into the reactivity and potential applications of this compound derivatives. For instance, studies on cyanoselenoacetamide and its ability to react with hydrogen sulfide to produce thiazoles indicate the potential for creating various heterocyclic compounds (Dyachenko & Vovk, 2013).
Catalysis and Material Science
The compound and its derivatives have implications in catalysis and material science. The synthesis of N-(alky(aryl)carbamothioyl)cyclohexanecarboxamide derivatives and their metal complexes suggests potential applications in catalysis, given their unique structural properties and the ability to form complexes with metals such as Ni(II) and Cu(II) (Ozer et al., 2009).
Advanced Polymer Materials
In the field of polymer science, the synthesis of benzothiophenedioxideisoquinoline ladder polymers from derivatives similar to this compound showcases the potential for creating high-performance materials with exceptional thermal stability, suitable for high-temperature applications (Gregg & Wadsworth, 2000).
Mécanisme D'action
Target of Action
The compound contains a thiophene moiety, which is a common structural motif in many biologically active compounds . It’s possible that the compound could interact with various biological targets, but without specific studies, it’s difficult to identify the primary targets and their roles.
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways that the compound might affect. Given the presence of the thiophene moiety, it’s possible that the compound could be involved in pathways related to inflammation, cancer, or microbial infections .
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2S/c24-20(16-5-2-1-3-6-16)22-18-9-8-15-10-11-23(14-17(15)13-18)21(25)19-7-4-12-26-19/h4,7-9,12-13,16H,1-3,5-6,10-11,14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLWCVLCEGAELZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[[4-(4-chlorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2961787.png)
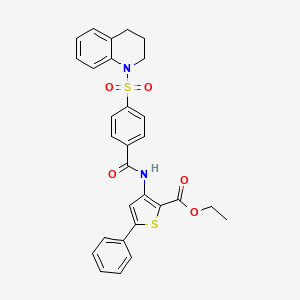
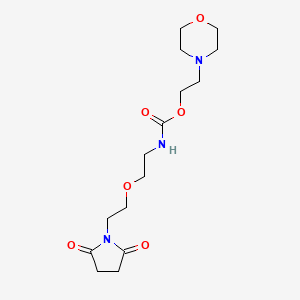


![4-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2961796.png)
![N-(2,2-dimethoxyethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2961797.png)
![N-[2-[4-(3-Cyclohexylpropanoyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2961799.png)

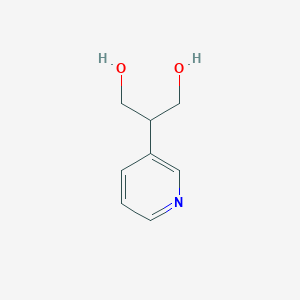
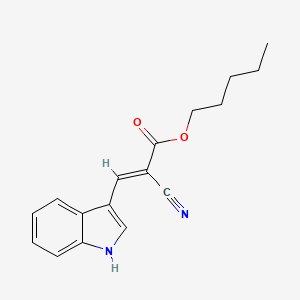

![N-[(3-Fluoro-2-methylphenyl)methyl]-1-(oxolan-3-yl)methanamine](/img/structure/B2961806.png)
